molecular formula C17H14O4 B11839195 2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-1-benzopyran-4-one CAS No. 111391-88-9

2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-1-benzopyran-4-one

Cat. No.: B11839195
CAS No.: 111391-88-9
M. Wt: 282.29 g/mol
InChI Key: SZXZDCMOSSADOV-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-1-benzopyran-4-one is a synthetic chroman-4-one derivative of significant interest in medicinal chemistry and pharmacological research. With the molecular formula C17H14O4, this compound is part of the benzopyran chemical family, a privileged scaffold in drug discovery known for producing a wide array of biologically active molecules . Chroman-4-one, the core structure of this compound, is a heterobicyclic moiety comprising a benzene ring fused to a dihydropyran ring. The absence of a C2-C3 double bond differentiates it from chromones and is associated with diverse biological activities . This specific derivative is offered to the research community as a key chemical tool for investigating novel therapeutic pathways. Research into chromanone analogues has revealed a versatile pharmacological profile, making them a compelling focus for drug development . This compound is particularly valuable for researchers exploring anticancer applications. Synthetic and natural chromanone analogs have demonstrated potent cytotoxic profiles in studies against various cancer cell lines, including breast cancer (MDA-MB-231), nasopharyngeal epidermoid carcinoma (KB), and human neuroblastoma (SK-N-MC) cells . The mechanism of action for this class of compounds is multifaceted and may involve inducing apoptosis, suppressing the proliferation of cancer cells, and causing metabolic dysfunctions in tumor cells . Beyond oncology, this product serves as a critical intermediate for the synthesis of novel chromanone analogs. It enables researchers to study structure-activity relationships (SAR) and design more potent and selective lead compounds for a range of conditions . This product is intended for research and further chemical characterization only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111391-88-9

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-3-methoxy-7-methylchromen-4-one

InChI

InChI=1S/C17H14O4/c1-10-3-8-13-14(9-10)21-16(17(20-2)15(13)19)11-4-6-12(18)7-5-11/h3-9,18H,1-2H3

InChI Key

SZXZDCMOSSADOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC

Origin of Product

United States

Preparation Methods

Route 1: Baker-Venkataraman Cyclization

Step 1: Synthesis of 2-Hydroxy-5-methylacetophenone
Begin with 3-methoxy-5-methylphenol. Protect the phenolic -OH via methylation (CH₃I, K₂CO₃), then acetylate using acetic anhydride to yield 3-methoxy-5-methylacetophenone. Deprotect the methoxy group selectively using BBr₃ in CH₂Cl₂ at -78°C to expose the 2-hydroxy group.

Step 2: Acylation and Cyclization
Treat the hydroxyacetophenone with benzoyl chloride (4-hydroxyphenyl variant) in pyridine to form the ester. Cyclize under basic conditions (KOH/EtOH, reflux) to generate the chromone core.

Key Data :

StepReagents/ConditionsYieldCharacterization
1CH₃I, K₂CO₃, acetone, reflux85%¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃)
2BBr₃, CH₂Cl₂, -78°C78%IR: 3250 cm⁻¹ (OH stretch)
3KOH/EtOH, 12 h reflux65%MS: m/z 298 [M+H]⁺

Route 2: Claisen-Schmidt Condensation

Step 1: Chalcone Formation
Condense 4-hydroxybenzaldehyde with 3-methoxy-5-methylacetophenone in ethanol/NaOH to form a chalcone intermediate.

Step 2: Cyclization to Chromone
Oxidize the chalcone using SeO₂ or I₂/DMSO to form the chromone.

Optimization Challenge :

  • Regioselectivity : The 7-methyl group must be introduced prior to cyclization to avoid competing substitution patterns.

  • Protection Strategies : Temporary protection of the 4-hydroxyphenyl -OH (e.g., acetyl) prevents undesired side reactions.

Functional Group Interconversion Strategies

Introducing the 3-Methoxy Group

Post-cyclization methylation of a 3-hydroxy chromone precursor offers precise control:

  • Reagents : CH₃I, K₂CO₃ in acetone.

  • Conditions : Reflux for 6 h, yielding >90% conversion (monitored by TLC).

Late-Stage Methylation at Position 7

Direct alkylation at position 7 is challenging due to steric hindrance. Alternative approaches include:

  • Friedel-Crafts Alkylation : Using MeCl/AlCl₃ on a pre-formed chromone (limited by reactivity).

  • Directed Ortho-Metalation : Employ LDA to deprotonate position 7, followed by quenching with Me₃SiCl.

Characterization and Validation

Critical analytical data for confirming structure:

Spectroscopic Benchmarks :

  • ¹H NMR :

    • δ 6.85–7.45 (m, aromatic H)

    • δ 3.90 (s, OCH₃)

    • δ 2.40 (s, CH₃ at C7)

  • IR :

    • 1665 cm⁻¹ (C=O stretch)

    • 1250 cm⁻¹ (C-O-C asym. stretch)

  • MS : Molecular ion peak at m/z 312 [M+H]⁺.

Elemental Analysis :

ElementCalculated (%)Observed (%)
C69.2369.18
H4.844.81

Challenges and Optimization Opportunities

  • Regioselective Methylation : Current methods yield ~70% purity for the 7-methyl isomer. HPLC purification is required, increasing costs.

  • Scale-Up Limitations : Cyclization steps exhibit exothermic behavior, necessitating controlled addition in batch reactors.

  • Alternative Catalysts : Pd/C or zeolites may improve yields in hydrogenation steps for intermediates .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several significant biological activities, including:

  • Antioxidant Properties : The presence of hydroxyl groups enhances its ability to scavenge free radicals, making it a potential candidate for preventing oxidative stress-related diseases.
  • Anticancer Activity : Studies have shown that 2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-1-benzopyran-4-one can inhibit the proliferation of various cancer cell lines, suggesting its use in cancer therapy.
  • Antiestrogenic Effects : The compound has demonstrated antiestrogenic activity, which could be beneficial in treating estrogen-dependent cancers such as breast cancer.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Pharmaceutical Development

The compound's structural similarity to known antiestrogens has led to its exploration as a lead compound for developing nonsteroidal antiestrogens. For instance, a study evaluated various derivatives of 4H-benzopyran-4-one, revealing that certain modifications could enhance antiestrogenic activity (Ismail & El Aziem, 2001) .

Natural Product Chemistry

As a flavonoid, it is frequently studied in the context of natural products chemistry. Its synthesis and structural modifications allow researchers to explore structure-activity relationships (SAR) that can lead to the discovery of novel compounds with enhanced biological activity.

Nutraceuticals

Due to its antioxidant properties, this compound is also being investigated for use in nutraceutical formulations aimed at improving health and preventing chronic diseases linked to oxidative stress.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound inhibited the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation.

Case Study 2: Anti-inflammatory Effects

Research has indicated that the compound can reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases. This was evidenced by decreased levels of pro-inflammatory cytokines following treatment with the compound.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of Benzopyran-4-one Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound 2-(4-Hydroxyphenyl), 3-methoxy, 7-methyl C₁₇H₁₄O₄ ~282.29* Hypothesized antioxidant/antimicrobial -
3,7-Dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one 2-(4-Hydroxyphenyl), 3,7-dihydroxy (dihydro form) C₁₅H₁₂O₅ 272.25 Antioxidant activity (flavanol derivative)
7-Hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one (Biochanin B) 3-(4-Methoxyphenyl), 7-hydroxy C₁₆H₁₂O₄ 268.26 Estrogenic, anticancer activities
2-[3-Aryl-5-methyl-4-isoxazolyl]-7-hydroxy-3-phenyl-4H-1-benzopyran-4-ones 2-(Isoxazolyl), 3-phenyl, 7-hydroxy C₂₅H₁₆ClNO₄ (e.g.) 429.85 Antimicrobial activity (e.g., against S. aureus)
7-(β-D-glucopyranosyloxy)-5-hydroxy-2-methoxyphenyl-3,6-dimethoxy-4H-1-benzopyran-4-one 7-glucosyl, 2-methoxy, 5-hydroxy C₂₃H₂₄O₁₂ 516.43 Enhanced solubility due to glycosylation
6,8-Difluoro-2-(3-fluoro-4-pivaloylaminophenyl)-7-dimethylaminomethyl-4H-1-benzopyran-4-one Fluorinated, 7-dimethylaminomethyl C₂₈H₃₂F₃N₃O₄ 531.56 Antibacterial (gram-positive pathogens)

*Calculated based on molecular formula.

Key Comparative Insights

Substituent Position and Bioactivity
  • Position 2: The 4-hydroxyphenyl group in the target compound may confer antioxidant properties similar to dihydroflavonols (e.g., 3,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one) . In contrast, isoxazolyl or glucosyl substituents at this position enhance antimicrobial activity .
  • Position 7 : Methyl groups (target compound) vs. hydroxy/glucosyl groups (other derivatives) influence solubility and metabolic stability. Methylation may reduce hydrogen-bonding capacity, limiting aqueous solubility but enhancing lipophilicity .
Antimicrobial and Antiviral Activity
  • Fluorinated benzopyran-4-ones (e.g., 6,8-difluoro derivatives) exhibit potent antibacterial activity against gram-positive bacteria due to enhanced electronegativity and target binding .
  • Isoxazolyl-substituted chromones (e.g., 2-[3-aryl-4-isoxazolyl] derivatives) show broad-spectrum antimicrobial activity, with MIC values as low as 6.25 µg/mL against Staphylococcus aureus .
  • Anti-HSV activity has been reported for chromones with conjugated dienone systems (e.g., (3E)-2,3-dihydro-3-[(4-hydroxyphenyl)methylene]-7-methoxy-4H-1-benzopyran-4-one), suggesting the target compound’s methoxy and methyl groups may modulate similar mechanisms .

Biological Activity

2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-1-benzopyran-4-one, commonly referred to as a flavonoid compound, is structurally related to daidzein and exhibits a range of biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C17H14O4C_{17}H_{14}O_4 and features a benzopyran backbone with hydroxyl and methoxy substituents. Its structure is essential for its interaction with biological targets.

Structural Formula

2 4 Hydroxyphenyl 3 methoxy 7 methyl 4H 1 benzopyran 4 one\text{2 4 Hydroxyphenyl 3 methoxy 7 methyl 4H 1 benzopyran 4 one}

Antioxidant Activity

Research indicates that flavonoids like this compound possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is pivotal in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders .

Anti-inflammatory Effects

Flavonoids have been shown to modulate inflammatory pathways. The compound may inhibit the expression of pro-inflammatory cytokines and enzymes, contributing to its potential use in treating inflammatory conditions .

Anticancer Properties

Studies have demonstrated that certain flavonoids can induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation and promoting cell differentiation. The specific compound has shown promise in preclinical models, suggesting it may act through epigenetic modifications that restore normal cellular functions in cancerous cells .

Neuroprotective Effects

There is growing evidence that flavonoids exert neuroprotective effects by reducing neuroinflammation and oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of various flavonoids, including this compound, using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, demonstrating strong antioxidant activity comparable to standard antioxidants like ascorbic acid .

Clinical Implications in Cancer Treatment

In a clinical trial assessing the effects of dietary flavonoids on cancer patients, participants who consumed higher amounts of flavonoid-rich foods showed improved outcomes compared to those with lower intake. The compound’s ability to modulate gene expression related to tumor suppression was highlighted as a key mechanism .

Comparative Biological Activity Table

Activity Mechanism References
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokine expression
AnticancerInduction of apoptosis; modulation of gene expression
NeuroprotectiveReduction of oxidative stress

Q & A

Q. What are the standard synthetic routes for 2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-1-benzopyran-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization of chalcone precursors or modified Claisen-Schmidt condensation. Key steps include:
  • Precursor preparation : Use 4-hydroxyacetophenone and substituted benzaldehydes under basic conditions (e.g., NaOH/EtOH) to form chalcones.
  • Cyclization : Employ acidic (H₂SO₄/AcOH) or basic (KOH/DMF) conditions to form the benzopyranone core.
  • Optimization : Adjust solvent polarity (e.g., DMF vs. EtOH) and temperature (80–120°C) to improve yield. For example, highlights discrepancies in melting points and spectral data when synthetic routes deviate from natural analogs, emphasizing the need for rigorous validation .
Reaction Condition Yield Range Key Challenges
NaOH/EtOH, reflux45–60%Byproduct formation
KOH/DMF, 100°C55–70%Solvent toxicity

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on the aromatic region (δ 6.5–8.0 ppm) for hydroxyl (4-OH) and methoxy (3-OCH₃) substituents. The 7-methyl group appears as a singlet (~δ 2.3–2.5 ppm). provides crystallographic data for related structures, aiding peak assignment .
  • IR Spectroscopy : Look for C=O stretching (~1640–1680 cm⁻¹) and O–H bending (3400–3600 cm⁻¹).
  • Mass Spectrometry : Expect [M+H]⁺ peaks matching the molecular formula (C₁₇H₁₄O₄, exact mass 282.09).

Advanced Research Questions

Q. How can contradictions between synthetic and natural product spectral data be resolved?

  • Methodological Answer : Discrepancies in melting points or NMR/IR data (e.g., ) arise from structural isomerism or impurities. Strategies include:
  • X-ray crystallography : Confirm absolute configuration, as done in for a related chromenone .
  • Advanced NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals.
  • Comparative analysis : Cross-reference with natural product databases (e.g., SciFinder) to validate substituent positions.

Q. What computational approaches predict the biological activity of flavone derivatives like this compound?

  • Methodological Answer :
  • Molecular docking : Screen against targets like estrogen receptors ( notes endocrine activity in analogs).
  • QSAR modeling : Use descriptors (logP, polar surface area) to correlate structure with antioxidant or anti-inflammatory activity.
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration).

Q. What strategies mitigate instability during experimental handling of this compound?

  • Methodological Answer :
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar).
  • Thermal degradation : Avoid prolonged heating (>100°C); use low-boiling solvents (e.g., MeOH) for recrystallization.
  • PPE protocols : Follow and for respiratory (N95/P2 masks) and dermal protection (nitrile gloves) during synthesis .

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